Basic Yellow 11

Description

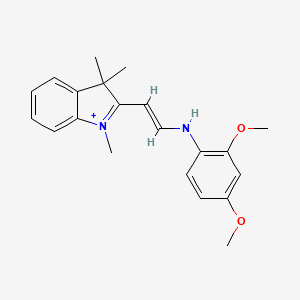

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;/h6-14H,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMCXJOYXRSXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052092 | |

| Record name | C.I. Basic Yellow 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-80-4 | |

| Record name | Basic Yellow 11 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Yellow 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Basic Yellow 11 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known by its Colour Index name C.I. 48055, is a synthetic cationic dye belonging to the methine class.[1][2] It is characterized by its brilliant yellow hue and is utilized in various industrial and research applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and known applications of this compound, with a focus on delivering detailed information for scientific and research purposes.

Chemical Structure and Identification

This compound is a complex organic molecule with a chemical structure centered around an indolium ring system linked to a dimethoxyaniline moiety via a vinyl group. This structure is responsible for its characteristic color and cationic nature.

IUPAC Name: 2-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,3,3-trimethyl-3H-indolium chloride[3]

Chemical Formula: C₂₁H₂₅ClN₂O₂[1][2][3]

Molecular Structure: The core structure consists of a 1,3,3-trimethyl-3H-indolium cation linked at the 2-position to a 2,4-dimethoxyaniline (B45885) through an ethenyl bridge. The positive charge on the indolium nitrogen is balanced by a chloride anion.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 372.89 g/mol | [1][2][4] |

| CAS Number | 4208-80-4 | [1][3] |

| Appearance | Brilliant yellow to greenish-yellow powder | [1] |

| Solubility | Soluble in hot water and ethanol (B145695); slightly soluble in cold water. | [1] |

| Absorbance Maximum (λmax) | 422 nm | [5] |

Synthesis

The synthesis of this compound is achieved through the condensation reaction of two key precursors: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine.[1][2] While detailed, step-by-step experimental protocols are not available in the public domain, the general synthetic workflow is understood to involve the formation of the ethenyl bridge between the two reactant molecules.

Below is a logical workflow diagram illustrating the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

Applications

This compound finds its primary applications as a dye in various industries. Its cationic nature makes it particularly effective for dyeing materials with anionic characteristics.

-

Textile Industry: It is used for dyeing acrylic fabrics, as well as vinegar fiber and polyvinyl chloride (PVC) fibers.[1]

-

Cosmetics: The dye is also used in hair dyeing formulations.[3]

Due to its distinct spectral properties, this compound may also have potential applications in research areas such as fluorescence microscopy and as a biological stain, although these applications are less documented.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, or application of this compound are not extensively reported in the available scientific literature. Researchers interested in utilizing this compound would need to develop specific protocols based on its known chemical properties and general laboratory procedures for handling and using organic dyes.

General Spectroscopic Analysis Protocol: A general protocol for obtaining the UV-Vis absorbance spectrum of this compound would involve the following steps:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent, such as ethanol or hot water, to create a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer with a blank solution (the pure solvent used to dissolve the dye).

-

Measurement: Record the absorbance spectrum of the working solution over a wavelength range that includes the expected λmax (e.g., 300-600 nm). The peak absorbance should be observed around 422 nm.[5]

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for UV-Vis spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of C.I. 48055 (Pigment Yellow 155)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. 48055, chemically known as Pigment Yellow 155. This high-performance organic pigment is of significant interest due to its excellent lightfastness, thermal stability, and vibrant greenish-yellow hue. This document details the synthesis pathway, reaction mechanism, experimental protocols, and key characterization data.

Introduction to C.I. 48055 (Pigment Yellow 155)

C.I. 48055 is the Colour Index designation for Pigment Yellow 155, a disazo pigment. Its chemical formula is C₃₄H₃₂N₆O₁₂ and it has a molecular weight of 716.65 g/mol .[1] The pigment is widely used in plastics, inks, and coatings due to its favorable properties. Structurally, it is characterized by two azo groups linking substituted aromatic rings. Research on its crystal structure has revealed that it exists in the bisketohydrazone tautomeric form, which contributes to its stability.

Synthesis Pathway and Mechanism

The synthesis of Pigment Yellow 155 is a two-step process that involves a diazotization reaction followed by an azo coupling reaction.

Step 1: Diazotization of Dimethyl 2-aminoterephthalate

The synthesis begins with the diazotization of Dimethyl 2-aminoterephthalate. In this reaction, the primary aromatic amine is converted into a diazonium salt in the presence of a nitrous acid source, typically sodium nitrite (B80452), under acidic conditions and at low temperatures to ensure the stability of the diazonium salt.

Step 2: Azo Coupling with N,N'-1,4-phenylenebis(3-oxobutanamide)

The resulting diazonium salt is then coupled with N,N'-1,4-phenylenebis(3-oxobutanamide) (also known as acetoacet-p-phenylenediamide). This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the activated methylene (B1212753) groups of the coupling component. The reaction is typically carried out in a neutral to slightly acidic medium. The final product, Pigment Yellow 155, precipitates from the reaction mixture.

The overall synthesis pathway is depicted below:

The detailed mechanism of the azo coupling reaction involves the electrophilic attack of the diazonium ion on the enolate form of the β-ketoamide in the coupling component. This is followed by proton transfer to yield the final bisketohydrazone structure.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Pigment Yellow 155, compiled from various sources in the patent literature.

3.1. Diazotization of Dimethyl 2-aminoterephthalate

-

To a suitable reaction vessel, add 209 parts by weight of Dimethyl 2-aminoterephthalate to a mixture of 300 parts of 30% hydrochloric acid and 1500 parts of water.

-

Stir the suspension at room temperature for 2 hours.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of 141 parts of sodium nitrite in 400 parts of water to the cooled suspension while maintaining the temperature between 0-5 °C.

-

Continue stirring the mixture at this temperature for 1 hour to ensure complete diazotization. The resulting solution contains the diazonium salt of Dimethyl 2-aminoterephthalate.

3.2. Azo Coupling Reaction

-

In a separate vessel, dissolve 276 parts by weight of N,N'-1,4-phenylenebis(3-oxobutanamide) in 4000 parts of water containing 240 parts of a 50% sodium hydroxide (B78521) solution.

-

To this solution, add 300 parts of glacial acetic acid to adjust the pH to approximately 6.

-

Cool the solution of the coupling component to 10-15 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component over a period of 2 hours, while maintaining the temperature at 10-15 °C and the pH at 5-6 by the addition of a sodium acetate (B1210297) solution.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours.

-

Heat the resulting suspension to 90-95 °C and maintain this temperature for 1 hour to complete the reaction and promote pigment crystallization.

-

Filter the precipitated pigment, wash thoroughly with hot water until the filtrate is neutral, and then dry the product at 80-100 °C.

Data Presentation

| Property | Value |

| Chemical Name | Pigment Yellow 155 |

| C.I. Name | C.I. 48055 |

| CAS Number | 68516-73-4 |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ |

| Molecular Weight | 716.65 g/mol |

| Appearance | Greenish-yellow powder |

| Tautomeric Form | Bisketohydrazone |

| Lightfastness | Excellent |

| Heat Stability | Good |

| Solvent Resistance | Good |

Conclusion

This technical guide has provided a detailed overview of the synthesis of C.I. 48055 (Pigment Yellow 155). The synthesis pathway via diazotization and azo coupling is a well-established and efficient method for producing this high-performance pigment. The provided experimental protocol offers a solid foundation for laboratory-scale synthesis. The understanding of its bisketohydrazone structure is key to appreciating its stability and performance characteristics. Further research could focus on optimizing the synthesis conditions to control particle size and morphology, which would, in turn, influence the pigment's coloristic and application properties.

References

In-Depth Technical Guide to the Spectral Data of Basic Yellow 11 (CAS 4208-80-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the cationic dye Basic Yellow 11 (CAS 4208-80-4). The information is presented to be a valuable resource for researchers and professionals in drug development and other scientific fields.

Core Compound Information

This compound, also known by other names including Astrazon Yellow 4G and C.I. 48055, is a synthetic dye belonging to the methine class.[1][2] Its chemical formula is C₂₁H₂₅ClN₂O₂, and it has a molecular weight of approximately 372.9 g/mol .[1][2] The IUPAC name for this compound is 2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline chloride.[1][2]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

| Spectroscopic Technique | Parameter | Value | Source |

| UV-Visible Spectroscopy | Absorbance Peak (λmax) | 422 nm | AAT Bioquest[3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | ||

| Technique | KBr-Pellet | PubChem[1][4] |

| Instrument | Bruker IFS 85 | PubChem[1][4] |

| Spectral Data | Not Publicly Available |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data: Publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located in the searched resources.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented. These protocols are based on standard laboratory practices for the analysis of organic dyes.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorbance wavelength (λmax) of this compound in solution.

Materials:

-

This compound

-

Solvent (e.g., ethanol, deionized water)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of this compound in a suitable solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable light source.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step subtracts the absorbance of the solvent and the cuvette from the sample measurement.

-

Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it with the sample. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample across the appropriate wavelength range (e.g., 200-800 nm). The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.

-

Grinding: Add the sample and KBr to an agate mortar and grind the mixture thoroughly until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent KBr pellet.

-

Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Acquire the FTIR spectrum of the sample. The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Visualizations

Industrial Application: Dyeing of Acrylic Fibers

This compound, as a cationic dye, is primarily used in the textile industry for dyeing acrylic fibers. The process relies on the electrostatic attraction between the positively charged dye molecules and the negatively charged functional groups present in the acrylic polymer.

Caption: Workflow for dyeing acrylic fibers with this compound.

Biological Application: Staining Mechanism

This compound can be utilized in biological staining techniques to highlight specific cellular components.[5] As a basic dye, its positively charged ions are attracted to negatively charged molecules within the cell, such as nucleic acids and certain proteins.

Caption: Mechanism of biological staining with this compound.

References

- 1. This compound | C21H25ClN2O2 | CID 6436295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 4. 2-(2-((2,4-Dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-3H-indolium chloride | C21H25ClN2O2 | CID 73653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 4208-80-4: this compound | CymitQuimica [cymitquimica.com]

Navigating the Properties of Basic Yellow 11: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known by its Colour Index name C.I. 48055, is a cationic methine dye. Its utility in various applications, from textile dyeing to potential roles in biomedical research, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound in different solvents, offering valuable data and experimental protocols for professionals working with this compound. While quantitative data for this compound is not extensively available in public literature, this guide consolidates known qualitative information and provides context with data from analogous dyes.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[2-(2,4-Dimethoxyanilino)vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [1] |

| Molecular Weight | 372.89 g/mol | [1] |

| CAS Number | 4208-80-4 | [1] |

| Appearance | Greenish-yellow powder | [1] |

Solubility Profile

The solubility of a dye is a critical parameter for its application, formulation, and delivery. This compound exhibits variable solubility across different solvents.

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Cold Water | Sparingly soluble / Micro-dissolve | [1] |

| Hot Water | Soluble | [1] |

| Ethanol (B145695) | Soluble (yields a yellow solution) | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane (CH₂Cl₂) | Soluble | |

| C₁₋₈ Alcohols | Soluble | |

| C₁₋₈ Ketones | Soluble | |

| C₁₋₈ Ethers | Soluble | |

| Amides | Soluble |

Note: Much of the information on solubility in organic solvents other than ethanol comes from patent literature related to optical data recording media, where high solubility is a desirable trait for film formation.

Quantitative Solubility Data

Stability Profile

The stability of this compound is influenced by several factors, including light, heat, and pH. Understanding its degradation is crucial for ensuring the efficacy and safety of its applications.

General Stability Observations:

-

Light Sensitivity: this compound is known to be sensitive to light, which can lead to photodegradation. However, its stability can be enhanced within specific formulations, such as those used for optical data recording media where "excellent light stability" has been reported.

-

Thermal Stability: The dye can also be susceptible to thermal degradation. Information on its decomposition temperature is not consistently reported and may depend on the surrounding matrix.

-

pH Influence: The pH of the solution is expected to play a significant role in the stability of this compound, as it does for many organic dyes. The degradation of similar dyes has been shown to be pH-dependent, with different optimal pH values for degradation depending on the specific conditions.

Degradation Kinetics:

While specific kinetic data for the degradation of this compound is scarce, studies on similar dyes often report pseudo-first-order kinetics for their degradation, particularly in photocatalytic systems[2]. The rate of degradation is typically influenced by the initial dye concentration, pH, temperature, and the intensity of light exposure.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed, transparent container (e.g., a screw-cap vial).

-

Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is ideal for maintaining constant temperature and agitation.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid. A syringe filter (e.g., 0.45 µm) is suitable for removing fine particles.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Determination of Stability (Photodegradation Study)

This protocol outlines a method to assess the stability of this compound under UV irradiation.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in the desired solvent or buffer system.

-

Initial Measurement: Measure the initial absorbance of the solution at the λmax of the dye using a UV-Vis spectrophotometer.

-

UV Exposure: Place the solution in a quartz cuvette or other UV-transparent container and expose it to a controlled UV light source.

-

Time-Course Monitoring: At regular time intervals, remove the solution from the UV source and measure its absorbance at λmax.

-

Data Analysis: Plot the concentration (or absorbance) of this compound as a function of time. From this data, the degradation rate and half-life can be calculated. The data can be fitted to kinetic models (e.g., first-order, second-order) to determine the rate constant.

Proposed Degradation Pathway

While a definitive degradation pathway for this compound is not established in the literature, a plausible mechanism can be proposed based on the known degradation of similar methine and azo dyes, which often involves the cleavage of the chromophore. In the case of this compound, photocatalytic degradation would likely be initiated by the generation of highly reactive species, such as hydroxyl radicals (•OH), which can attack the dye molecule.

The proposed pathway involves the cleavage of the vinylene (-CH=CH-) bridge, which is a key part of the chromophore. This would lead to the formation of smaller aromatic compounds. Further oxidation could lead to the opening of the aromatic rings and eventual mineralization to CO₂, H₂O, and inorganic ions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While there is a notable lack of quantitative data in the public domain, the qualitative information and the provided experimental protocols offer a strong starting point for researchers and developers. It is imperative that for any specific application, the properties of this compound are experimentally verified under the relevant conditions to ensure reliable and reproducible results. Further research into the quantitative solubility and a detailed analysis of its degradation products would be of significant value to the scientific community.

References

Navigating the Chemical Identity of Cationic Yellow GL: A Technical Guide

For researchers, scientists, and professionals in drug development, a precise understanding of a chemical entity's molecular characteristics is paramount. This guide provides a detailed analysis of the molecular weight and formula of Cationic Yellow GL, a designation that can refer to several distinct chemical compounds. The ambiguity in its naming necessitates a careful examination of its various identities to ensure accurate research and application.

Cationic Yellow GL is a name used in the chemical and textile industries for various yellow cationic dyes. While the name is used generally, it most frequently refers to C.I. Basic Yellow 28. However, other dyes with similar names or applications also exist, each with a unique chemical structure, molecular formula, and weight. This guide will delineate the properties of the most common variants to provide clarity for scientific and developmental work.

Core Chemical Data of Cationic Yellow Dyes

To address the potential for ambiguity, the following table summarizes the key molecular information for C.I. Basic Yellow 28, the most common compound referred to as Cationic Yellow GL, alongside other related cationic yellow dyes. This structured presentation allows for a clear comparison of their fundamental properties.

| Common Name/Synonym | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cationic Yellow GL, Cationic Golden Yellow X-GL | Basic Yellow 28 | 54060-92-3 | C21H27N3O5S | 433.52[1][2][3] |

| Cationic Yellow GL | Basic Yellow 11 | 4208-80-4 | C21H25ClN2O2 | 372.89[4] |

| - | Basic Yellow 57 | 68391-31-1 | C19H22ClN5O | 371.68[5][6], 371.87[7] |

| Cationic Yellow 7GL | Basic Yellow 24 | 52435-14-0 | C19H21N5O4S2 | 447.53[8] |

Experimental Protocols: Synthesis of Related Cationic Dyes

Synthesis of C.I. Basic Yellow 57:

The manufacturing process for C.I. Basic Yellow 57 involves a two-step diazo coupling reaction[5][7]:

-

Diazotization: 3-Amino-N,N,N-trimethylbenzenaminium chloride is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final azo dye.

Synthesis of C.I. This compound:

The synthesis of C.I. This compound is achieved through a condensation reaction[4]:

-

Reactants: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine are condensed together. This reaction typically occurs under conditions that facilitate the formation of a methine bridge between the two aromatic precursors.

Visualizing the Identity of Cationic Yellow GL

To visually represent the relationships between the different names and identifiers for the most prominent Cationic Yellow GL variant, the following diagram illustrates the connections for C.I. Basic Yellow 28.

References

- 1. Cationic Yellow X-GL-Cationic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 2. Best Good Quality Cationic Golden Yellow X-GL Manufacturer and Factory | Yinzhao [yinzhaochemical.com]

- 3. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. dyeschemical.com [dyeschemical.com]

- 7. BASIC YELLOW 57 | 68391-31-1 [chemicalbook.com]

- 8. basicdye.com [basicdye.com]

An Examination of Basic Yellow 11 in Biological Systems: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 11, a synthetic dye also known as C.I. 48055, is utilized in various industrial and cosmetic applications.[1][2] Despite its commercial use, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its mechanism of action in biological systems. This document summarizes the currently available information and highlights the absence of detailed research into its molecular targets, signaling pathways, and overall pharmacological effects.

Chemical and Physical Properties

This compound is a methine class dye with the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 g/mol .[3] It is described as a brilliant yellow powder, slightly soluble in cold water but soluble in hot water and ethanol.[3] Its primary applications are in the dyeing of acrylic, acetate, and PVC fibers.[3] The chemical structure and basic properties are well-documented in chemical databases.[1][4]

Toxicological Profile

Information regarding the specific toxicological profile of this compound is limited. While some toxicity studies have been conducted on other dyes, such as D&C Yellow No. 11 and other "Basic Yellow" compounds, these are distinct chemical entities and their findings cannot be directly extrapolated to this compound.[5][6][7][8] For instance, D&C Yellow No. 11 (2-(2-quinolyl)-1,3-indandione) has been studied by the National Toxicology Program for its carcinogenic potential.[5][6] These studies on related but distinct compounds have investigated endpoints such as genotoxicity and carcinogenicity, but do not provide a specific mechanism of action at the molecular level.[6][9] Some "Basic Yellow" dyes have been assessed for their safety in cosmetic use, with studies focusing on irritation, sensitization, and systemic toxicity.[7][8] However, specific data on the biological interactions of this compound remains elusive.

Gaps in Knowledge and Future Directions

The core requirements of this technical guide—to provide quantitative data on biological activity, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the absence of relevant research in the public domain. There are no published studies that describe:

-

Molecular Targets: The specific proteins, enzymes, receptors, or nucleic acids with which this compound interacts to elicit a biological response.

-

Signaling Pathways: The intracellular cascades or intercellular communication pathways that may be modulated by this compound.

-

Quantitative Biological Data: Metrics such as IC50, EC50, binding affinities, or other quantitative measures of biological activity are not available.

-

Experimental Protocols: Detailed methodologies for studying the mechanism of action of this compound have not been published because such studies do not appear to have been conducted.

This lack of information presents a clear area for future research. Given the use of this compound in consumer products, a thorough investigation into its biological effects is warranted. Future studies could include:

-

In vitro screening: To identify potential molecular targets and assess cytotoxicity in various cell lines.

-

Genotoxicity and mutagenicity assays: To determine the potential for DNA damage.

-

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Mechanism-focused studies: Upon identification of a biological effect, further research to elucidate the specific signaling pathways involved.

Conclusion

While this compound is a well-characterized chemical dye from a manufacturing and materials science perspective, its biological mechanism of action remains uninvestigated. The scientific community, particularly researchers in toxicology, pharmacology, and drug development, should be aware of this significant data gap. The absence of foundational research on its interaction with biological systems precludes any in-depth discussion of its molecular mechanisms. Therefore, this guide serves not as a summary of its biological action, but as a call for the necessary research to be undertaken to fill this critical knowledge void.

References

- 1. This compound | C21H25ClN2O2 | CID 6436295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. GSRS [precision.fda.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. oehha.ca.gov [oehha.ca.gov]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Basic Yellow 11

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Yellow 11

This compound is a synthetic cationic dye belonging to the methine class.[1] It is identified by the CAS number 4208-80-4 and the chemical formula C₂₁H₂₅ClN₂O₂.[2] This dye is also known by several synonyms, including C.I. 48055, C.I. Basic Yellow 18, Astrazon Yellow 3G, and Cationic Yellow GL.[1][2] Due to its bright yellow color, it finds applications in the textile industry for dyeing acrylic fibers and in other industrial processes.[1] As with many synthetic dyes, understanding its potential toxicological profile is crucial for risk assessment and safe handling, particularly in environments where human exposure is possible.

This guide provides a comprehensive overview of the available in vitro toxicological data for this compound, outlines key experimental protocols for its assessment, and visualizes relevant workflows and potential mechanisms of action.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4208-80-4 | [2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 372.9 g/mol | [2] |

| Synonyms | C.I. 48055, C.I. Basic Yellow 18, Astrazon Yellow 3G, Cationic Yellow GL | [1][2] |

| Class | Methine Dye | [1] |

| Appearance | Brilliant yellow powder | [1] |

| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol | [1] |

In Vitro Toxicological Profile

Cytotoxicity

Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance becomes harmful to living cells.

Quantitative Cytotoxicity Data for this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Data Not Available | MTT | IC50 | Not Available | |

| Data Not Available | Neutral Red Uptake | IC50 | Not Available | |

| Data Not Available | LDH Release | EC50 | Not Available |

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to damage the genetic material of cells, which can lead to mutations and potentially cancer.

Quantitative Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and Without S9 | Not Available | |

| In Vitro Micronucleus Test | Human Lymphocytes or Cell Lines | With and Without S9 | Not Available | |

| In Vitro Chromosomal Aberration Test | Mammalian Cells | With and Without S9 | Not Available |

Experimental Protocols for In Vitro Toxicological Assessment

The following are detailed, generalized protocols for standard in vitro toxicology assays that are recommended for evaluating the safety profile of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[5]

Materials:

-

Target cell line (e.g., HaCaT, HepG2)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[5]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the dye) and a negative control (untreated cells).

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8][9]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[10] The test evaluates the ability of a substance to cause a reverse mutation in these bacteria, restoring their ability to synthesize histidine (His+). A positive result, indicated by the growth of bacterial colonies on a histidine-deficient medium, suggests that the substance is mutagenic.[9] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535, TA1537)[10]

-

Nutrient broth

-

Top agar (B569324)

-

Minimal glucose agar plates

-

This compound stock solution

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)[10]

-

Negative/vehicle control

-

S9 fraction and co-factors

Procedure:

-

Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth.

-

Plate Labeling: Label minimal glucose agar plates with the strain, compound concentration, and whether S9 is present.

-

Test Mixture Preparation: In separate tubes for each concentration and control, mix the tester strain culture, the test compound (or control), and either the S9 mix or a buffer.

-

Plating: Add molten top agar to each tube, gently vortex, and pour the mixture onto the surface of a minimal glucose agar plate.[10]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | C21H25ClN2O2 | CID 6436295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 2.5.1. MTT Cell Viability Assay [bio-protocol.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

Unveiling the Photophysical Characteristics of Basic Yellow 11: A Technical Guide

For Immediate Release

Core Photophysical Properties

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. These two parameters are crucial for characterizing the performance of a fluorescent dye in various applications.

While specific values for Basic Yellow 11 were not found, Table 1 summarizes its known spectroscopic properties.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Class | Methine Dye | [1] |

| Synonyms | C.I. 48055, Astrazon Yellow 3G, Maxilon Flavine 10GFF | [1] |

| Absorbance Maximum (λabs) | Not specified in literature | |

| Emission Maximum (λem) | Not specified in literature | |

| Quantum Yield (Φ) | Not specified in literature | |

| Fluorescence Lifetime (τ) | Not specified in literature |

Experimental Protocols for Photophysical Characterization

To determine the quantum yield and fluorescence lifetime of this compound, the following established experimental protocols are recommended.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3][4][5][6]

Principle:

The quantum yield of the unknown sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Experimental Workflow:

Caption: Workflow for determining relative fluorescence quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (e.g., ethanol, methanol, or water, ensuring the dye is soluble and stable)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol).

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both the standard and this compound in the chosen solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

-

Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slits are kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of this compound using the equation provided above.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[7][8][9][10][11]

Principle:

The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles. A histogram of these time differences represents the fluorescence decay profile, from which the lifetime can be determined by fitting an exponential decay function.

Experimental Workflow:

References

- 1. This compound | C21H25ClN2O2 | CID 6436295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. static.horiba.com [static.horiba.com]

- 5. researchgate.net [researchgate.net]

- 6. edinst.com [edinst.com]

- 7. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 8. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 9. becker-hickl.com [becker-hickl.com]

- 10. photon-force.com [photon-force.com]

- 11. picoquant.com [picoquant.com]

A Technical Guide to the Synthesis of Basic Yellow 11 and Its Potential Derivatives for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis of derivatives of Basic Yellow 11 (C.I. 48055) and their applications in research. This guide provides a comprehensive overview of the core synthesis of the parent compound based on available data and presents a theoretical framework for the synthesis of its derivatives to facilitate future research.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 48055, is a cationic methine dye.[1] Its chemical structure consists of a conjugated chain of carbon atoms connecting two terminal groups, which is characteristic of polymethine dyes.[2][3][4] The IUPAC name for this compound is 2-(2-((2,4-dimethoxyphenyl)amino)ethenyl)-1,3,3-trimethyl-3H-indolium chloride.[2] Primarily, it is used for dyeing acrylic fabrics, vinegar fiber, and PVC.[1] While its applications in industrial dyeing are established, its potential in biomedical research, particularly as a fluorescent probe or scaffold for drug development, remains largely unexplored. This document outlines the synthesis of the core molecule and proposes logical pathways for the creation of novel derivatives for research purposes.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is crucial for characterization and quality control during and after synthesis.

| Property | Value | Reference |

| IUPAC Name | 2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline chloride | [2] |

| Synonyms | C.I. 48055, C.I. This compound, CAS 4208-80-4 | [1][2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [1][2] |

| Molecular Weight | 372.89 g/mol | [1][2] |

| Absorbance Peak (λmax) | 422 nm | [5] |

| Physical Appearance | Brilliant yellow to greenish-yellow powder | [1] |

| Solubility | Slightly soluble in cold water; soluble in hot water and ethanol (B145695) | [1] |

Synthesis of the Core this compound Molecule

The established manufacturing method for this compound is the condensation reaction between two primary precursors: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine.[1]

Synthesis Workflow

The synthesis is a direct condensation that forms the vinyl bridge connecting the indolium and aniline (B41778) moieties.

Caption: Core synthesis workflow for this compound.

Experimental Protocol (Generalized)

While specific reaction conditions such as yield and purification methods are not detailed in the available literature, a general protocol for this type of condensation can be proposed. This protocol should be optimized by the end-user.

-

Reactant Preparation: Equimolar amounts of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and 2,4-Dimethoxybenzenamine are dissolved in a suitable organic solvent, such as ethanol or glacial acetic acid.

-

Catalysis: The reaction can be catalyzed by adding a small amount of a mineral acid (e.g., HCl) or a base. The choice of catalyst may affect reaction time and yield.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 2-8 hours. Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or can be precipitated by adding a non-polar co-solvent.

-

Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline powder.

-

Characterization: The final compound should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy to confirm its structure and purity. The absorbance maximum should be verified against the known λmax of 422 nm.[5]

Proposed Synthesis of this compound Derivatives

The development of this compound derivatives for research applications, such as fluorescent probes or targeted biological agents, requires strategic modification of the parent structure. The most logical approach is to introduce functional groups by utilizing substituted analogues of the original precursors.

Derivatization Strategy

The 2,4-dimethoxybenzenamine precursor is an ideal target for modification. By replacing it with various substituted anilines, a library of this compound derivatives can be generated. These substitutions can alter the dye's photophysical properties (e.g., absorption/emission spectra, quantum yield) or introduce reactive handles for bioconjugation.

References

Basic Yellow 11: A Technical Guide for its Potential as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known by several synonyms including C.I. 48055 and Astrazon Yellow 4G, is a cationic dye belonging to the methine class.[1][2] With a molecular formula of C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.89 g/mol , this compound presents as a brilliant yellow powder.[1][2] While historically utilized in the textile industry for dyeing acrylic and other synthetic fibers, its inherent fluorescence warrants an investigation into its potential as a fluorescent probe for biological applications. This technical guide provides a comprehensive overview of the known properties of this compound, summarizes available data, and outlines potential experimental approaches for its use in cellular imaging and sensing.

Physicochemical and Photophysical Properties

A thorough understanding of a compound's photophysical properties is paramount for its application as a fluorescent probe. While some data for this compound is available, significant gaps remain in the scientific literature regarding its complete fluorescence profile.

Table 1: Physicochemical and Known Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [1][2] |

| Molecular Weight | 372.89 g/mol | [1][2] |

| Appearance | Brilliant yellow powder | [1] |

| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol | [1] |

| Maximum Absorbance (λmax) | 422 nm | [3] |

Synthesis

The primary manufacturing method for this compound is described as the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde with 2,4-Dimethoxybenzenamine.[1] A one-step synthesis process has also been patented, which involves reacting an aqueous solution of para-nitro-toluenesulfonic acid (PNTOSA) with a base at an elevated temperature. The reaction progress is monitored by observing the disappearance of the starting material's UV absorbance peak at 278 nm and the appearance of a product peak at 410 nm.

Conceptual Synthesis Workflow

References

An In-depth Technical Guide to the History and Original Synthesis of Astrazon Yellow 3GL

This technical guide provides a comprehensive overview of the history and original synthetic pathways of the cationic methine dye known as Astrazon Yellow 3GL. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the foundational aspects of this compound.

Introduction and Historical Context

The mid-19th century marked the beginning of the synthetic dye industry, a revolution sparked by William Henry Perkin's accidental discovery of mauveine in 1856 while attempting to synthesize quinine (B1679958) from coal tar derivatives.[1][2] This pivotal moment shifted the production of colorants from natural sources to synthetic organic chemistry, leading to the development of a vast array of new dyes with diverse structures and applications.[2] The German chemical industry, with companies like Hoechst, Bayer, and BASF, became a dominant force in this new field, isolating numerous compounds from coal tar and developing novel synthetic methods.[2]

Astrazon dyes, a class of cationic dyes, emerged from this era of intense innovation. They are primarily used for dyeing acrylic fibers, modified polyesters, and acetate (B1210297) fibers, where they form strong electrostatic interactions with anionic sites on the fibers, resulting in vibrant and lasting colors.[3] The name "Astrazon Yellow 3GL" is a trade name, and through various chemical databases, it is closely associated with C.I. Basic Yellow 28 and C.I. Basic Yellow 11. This guide will detail the synthesis of both, as the "3GL" designation has been used in connection with both structures.

Chemical Identification and Properties

There can be ambiguity associated with historical trade names. For clarity, this guide addresses the two primary chemical entities associated with the "Astrazon Yellow 3GL" name: C.I. Basic Yellow 28 ("Astrazon Golden Yellow GL") and C.I. This compound ("Astrazon Yellow 3GL").

Table 1: Chemical Identification of Dyes Associated with "Astrazon Yellow 3GL"

| Identifier | C.I. Basic Yellow 28 | C.I. This compound |

| Common Name | Astrazon Golden Yellow GL | Astrazon Yellow 3GL |

| C.I. Name | Basic Yellow 28, 48054 | This compound, 48055 |

| CAS Number | 54060-92-3[3][4][5][6][7][8][9][10] | 4208-80-4[11] |

| Molecular Formula | C₂₁H₂₇N₃O₅S[3][4][5] | C₂₁H₂₅ClN₂O₂[11] |

| Molecular Weight | 433.52 g/mol [3][4][5] | 372.89 g/mol [11] |

| IUPAC Name | 4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate[5][9][10] | Not explicitly found |

| Molecular Structure Class | Azomethine[4] | Methine[11] |

Table 2: Physical and Chemical Properties

| Property | C.I. Basic Yellow 28 | C.I. This compound |

| Appearance | Yellow to yellow-orange powder[3][7] | Greenish-yellow powder[11] |

| Solubility | Highly soluble in water and acetic acid[3][7] | Slightly soluble in cold water, soluble in hot water and ethanol[11] |

| Behavior in Strong Acid | Turns orange in strong sulfuric acid, dilutes to yellow[4][7] | Not specified |

| Behavior in Base | Becomes colorless in sodium hydroxide (B78521) solution[4][7] | Not specified |

| High-Temperature Stability | Color and luster are unchanged at 120°C dyeing[4][7] | Not specified |

Original Synthesis of C.I. Basic Yellow 28 (Astrazon Golden Yellow GL)

The primary manufacturing method for C.I. Basic Yellow 28 is a well-documented three-step process.[3][4][7]

Step 1: Diazotization of p-Anisidine (B42471)

-

Objective: To convert the primary aromatic amine of p-Anisidine into a diazonium salt.

-

Methodology: p-Anisidine is dissolved in an acidic medium, typically an aqueous solution of a strong mineral acid like hydrochloric acid. The solution is cooled to a low temperature (0-5°C) to ensure the stability of the resulting diazonium salt. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature and stirring. The nitrous acid, formed in situ, reacts with the p-anisidine to yield the p-methoxybenzenediazonium salt.[3]

Step 2: Coupling with Fischer's Base

-

Objective: To form the core azomethine structure of the dye through electrophilic substitution.

-

Methodology: The cold diazonium salt solution from Step 1 is slowly added to a solution of Fischer's base (1,3,3-Trimethyl-2-methyleneindoline). This coupling reaction results in the formation of an intermediate compound.[3][4]

Step 3: Methylation

-

Objective: To introduce a methyl group, forming the final cationic indolium structure which is crucial for the dye's properties.

-

Methodology: The intermediate from Step 2 is treated with a methylating agent, most commonly dimethyl sulfate (B86663).[3][4][7] The reaction is often carried out with an excess of dimethyl sulfate to ensure completion. This final step yields the C.I. Basic Yellow 28 dye.

Caption: Synthesis pathway for C.I. Basic Yellow 28.

Original Synthesis of C.I. This compound (Astrazon Yellow 3GL)

The synthesis of C.I. This compound follows a different pathway, involving the condensation of an aldehyde with an aniline (B41778) derivative.[11]

Step 1: Condensation Reaction

-

Objective: To form the methine bridge connecting the two aromatic moieties.

-

Methodology: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde is reacted with 2,4-Dimethoxybenzenamine in a suitable solvent. The reaction is typically acid-catalyzed to facilitate the condensation, which involves the formation of a Schiff base intermediate followed by cyclization to form the final cationic dye structure.[11]

Caption: Synthesis of C.I. This compound.

Applications and Significance

Astrazon Yellow 3GL, and cationic dyes in general, are primarily used in the textile industry for dyeing acrylic fibers, modified polyester, acetate, and sometimes silk.[3][4][7][11] Their cationic nature allows for strong ionic bonding with the anionic functional groups present in these synthetic fibers, leading to excellent colorfastness. The specific shade, whether a reddish-yellow or a brilliant greenish-yellow, depends on which of the above-described chemical structures is being produced.[4][11] Beyond textiles, these dyes have found applications in areas such as the coloring of paper and plastics. In a more contemporary context, the removal of such dyes from industrial wastewater has become a significant area of research, with studies focusing on adsorption and other remediation techniques.[3][8]

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 3. Basic Yellow 28|C21H27N3O5S|CAS 54060-92-3 [benchchem.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Astrazon Golden Yellow GL | C21H27N3O5S | CID 40979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Astrazon Golden Yellow GL | CymitQuimica [cymitquimica.com]

- 7. BASIC YELLOW 28 | 54060-92-3 [chemicalbook.com]

- 8. C.I.Basic yellow 28 | 54060-92-3 | FB41355 | Biosynth [biosynth.com]

- 9. Astrazon Golden Yellow GL | LGC Standards [lgcstandards.com]

- 10. Basic Yellow 28 | C21H27N3O5S | CID 9570625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. worlddyevariety.com [worlddyevariety.com]

Health and Safety Considerations for Handling Basic Yellow 11 in the Laboratory: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling Basic Yellow 11 (C.I. 48055; CAS No. 4208-80-4) in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from safety data sheets (SDS) for similar dyes and general principles of chemical safety to provide a thorough understanding of the potential hazards and mitigation strategies.

Chemical and Physical Properties

This compound is a yellow powder with a slight greenish hue.[1] It is slightly soluble in cold water but soluble in hot water and ethanol.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [2][3] |

| Molecular Weight | 372.9 g/mol | [3] |

| Appearance | Yellow powder with a slight greenish hue | [1][2] |

| Solubility | Slightly soluble in cold water, soluble in hot water and ethanol | [1][2] |

Hazard Identification and Toxicological Profile

The toxicological data for this compound is not exhaustive. While some sources indicate it does not meet GHS hazard criteria, others classify it as moderately toxic and harmful if swallowed.[1][3] Therefore, it is prudent to handle this chemical with care, assuming it may present certain health risks.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is limited. A safety data sheet for a similar "Basic Dye - Golden Yellow" reports an oral LD50 in rats of > 590 mg/kg, suggesting moderate acute oral toxicity.[4] It may cause irritation to the eyes, skin, and respiratory tract upon contact.[4][5] Ingestion may lead to gastrointestinal irritation.[5]

Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is no specific information available in the searched results regarding the chronic toxicity, carcinogenicity, or mutagenicity of this compound. However, some related dyes have been investigated for these effects. For instance, D&C Yellow No. 11 has undergone carcinogenicity studies by the National Toxicology Program. It is important to note that D&C Yellow No. 11 is a different chemical substance, and these findings are not directly applicable to this compound.

Signaling Pathways of Toxicity

No information was found regarding the specific signaling pathways involved in the potential toxicity of this compound.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[4][5]

-

Eye Wash Stations and Safety Showers: Easily accessible eye wash stations and safety showers are mandatory in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[4][6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical protective clothing are necessary to prevent skin contact.[4][6]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[4][5]

Handling Procedures

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep containers tightly closed when not in use.[5]

Storage

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Store in tightly sealed containers.[5]

Experimental Protocols

Example Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to determine the LD50 of a substance. A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues until the reversal criteria are met. This method minimizes the number of animals used while still providing a statistically reliable result.

First Aid and Emergency Procedures

First Aid Measures

Table 2: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [4][5] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation develops. | [4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention. | [5] |

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with soap and water.[9]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same clean-up procedure as for small spills.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visualizations

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Emergency response procedure for a this compound spill.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Occupational Dye Hazards → Area → Resource 1 [pollution.sustainability-directory.com]

- 4. cir-safety.org [cir-safety.org]

- 5. oral ld50 values: Topics by Science.gov [science.gov]

- 6. sdc.org.uk [sdc.org.uk]

- 7. vidapaint.com [vidapaint.com]

- 8. NTP Toxicology and Carcinogenesis Studies of D&C Yellow No. 11 (CAS No. 8003-22-3) in F344/N Rats (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ewg.org [ewg.org]

Navigating the Spectrum: A Technical Guide to Basic Yellow 11 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Basic Yellow 11 (CI 48055), a synthetic cationic dye, for its potential applications in research. This document outlines its chemical properties, available purity grades from various suppliers, and general methodologies for its use and analysis. While specific research protocols for this compound are not extensively documented in scientific literature, this guide offers representative experimental workflows and analytical procedures to enable its evaluation in a laboratory setting.

Chemical Identity and Properties of this compound

This compound, a methine class dye, is a yellow-to-orange powder. Its chemical structure and properties are summarized in the table below. The cationic nature of the dye suggests its potential to interact with anionic components of biological systems, such as nucleic acids and certain proteins.

| Property | Value |

| CI Name | This compound |

| CI Number | 48055 |

| CAS Number | 4208-80-4 |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ |

| Molecular Weight | 372.89 g/mol |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in hot water and ethanol.[1] |

| Absorbance Peak (λmax) | 422 nm[2] |

Chemical Suppliers and Purity Grades

This compound is available from a range of chemical suppliers. For research purposes, it is crucial to source the compound with the highest possible purity to ensure the reliability and reproducibility of experimental results. The most commonly available purity grade is >98%. It is recommended to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identify any potential impurities.

| Supplier | Available Purity | Notes |

| MedKoo Biosciences | >98% (or refer to CoA) | For research use only.[3][4] |

| World Dye Variety | Not specified | Lists multiple suppliers of various grades.[1] |

| American Custom Chemicals Corporation | 95.00% | |

| Various Industrial Suppliers | Technical Grade | Primarily for textile and other industrial applications. |

Methodologies for Purity Analysis

3.1. High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method can be developed to separate this compound from its impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

3.2. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming its identity. Techniques like Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) can be used for rapid identification of dyes with minimal sample preparation.[5]

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the chemical structure of the dye and identifying impurities.

3.4. Spectrophotometry The purity of a dye solution can be estimated using spectrophotometry by measuring its absorbance at its λmax (422 nm) and applying the Beer-Lambert law, provided a pure reference standard is available.

Representative Experimental Protocol: Fluorescence Microscopy

4.1. Materials

-

This compound stock solution (1 mM in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

-

Mounting medium

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filter sets (excitation around 420 nm, emission in the yellow-green range)

4.2. Protocol for Live Cell Staining

-

Culture cells to the desired confluency on glass-bottom dishes or coverslips.

-

Prepare a working solution of this compound in cell culture medium. A starting concentration range of 1-10 µM is recommended for initial optimization.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

-

Add fresh culture medium and image the cells immediately using a fluorescence microscope.

4.3. Protocol for Fixed Cell Staining

-

Culture cells on coverslips.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.

-

Wash the cells three times with PBS.

-

Prepare a working solution of this compound in PBS (e.g., 1-10 µM).

-

Incubate the fixed cells with the staining solution for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of processes described in this guide.

Caption: Workflow for the purity analysis of this compound.

Caption: Experimental workflow for cell staining with this compound.

Conclusion and Future Directions

This compound is a cationic dye with potential for research applications, particularly in the realm of biological staining and fluorescence microscopy. However, there is a notable lack of published studies detailing its use in these areas. This guide provides a foundational understanding of its properties and offers generalized protocols to facilitate its exploration. Further research is needed to establish specific protocols, evaluate its photophysical properties in biological environments, and explore its potential as a fluorescent probe in various assays. Researchers are encouraged to perform thorough validation and optimization when incorporating this compound into their experimental designs.

References

Methodological & Application

Application Notes and Protocols: Basic Yellow 11 for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 11, also known as C.I. 48055, is a cationic methine dye.[1] While traditionally used in the textile industry, its chemical properties suggest potential applications as a fluorescent stain for biological imaging.[1] As a cationic molecule, it may preferentially accumulate in cellular compartments with a negative membrane potential, such as mitochondria. These application notes provide a proposed protocol for the use of this compound as a fluorescent stain for imaging fixed cells, based on its known chemical characteristics and general principles of fluorescence microscopy. Due to the limited availability of specific biological application data, the following protocols are intended as a starting point for experimental design and will likely require optimization.

Chemical and Spectral Properties

A summary of the key properties of this compound is provided in the table below. The dye has a known absorbance maximum at 422 nm.[2] While the precise fluorescence emission maximum has not been empirically published for biological applications, a Stokes shift of approximately 30-100 nm is typical for similar fluorescent dyes. Therefore, the estimated emission maximum is in the range of 450-520 nm, corresponding to a blue-green to green fluorescence.

| Property | Value | Reference |

| Synonyms | C.I. 48055, Astrazon Yellow 3G, Maxilon Flavine 10GFF | [1] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [1] |

| Molecular Weight | 372.89 g/mol | [1] |

| Absorbance Maximum (λabs) | ~422 nm | [2] |

| Estimated Emission Maximum (λem) | ~450 - 520 nm | Inferred |

| Solubility | Soluble in DMSO and ethanol | |

| Appearance | Yellow to orange powder |

Proposed Experimental Protocol: Staining of Fixed Mammalian Cells